molecular formula C9H7Cl2N3 B13700397 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

Cat. No.: B13700397
M. Wt: 228.07 g/mol
InChI Key: LEIWYQAEGLPJOL-UHFFFAOYSA-N
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Description

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C9H7Cl2N3 and a molecular weight of 228.08 g/mol This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to a pyrido[2,3-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of chlorinating agents. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-2,3-dimethylquinoxaline
  • 6,8-Dichloro-2,3-dimethylpyrido[2,3-d]pyrimidine
  • 6,8-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine

Uniqueness

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the pyrido[2,3-b]pyrazine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

6,8-dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

InChI

InChI=1S/C9H7Cl2N3/c1-4-5(2)13-9-8(12-4)6(10)3-7(11)14-9/h3H,1-2H3

InChI Key

LEIWYQAEGLPJOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=CC(=N2)Cl)Cl)C

Origin of Product

United States

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